3-Fluoro-5-methoxybenzoyl chloride
Overview
Description
3-Fluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzoyl chloride typically involves the following steps:
Starting Material: The process begins with 3-Fluoro-5-methoxybenzoic acid.
Industrial Production Methods: The industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reaction with Thionyl Chloride: The 3-Fluoro-5-methoxybenzoic acid is treated with thionyl chloride in a controlled environment.
Purification: The crude product is purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Fluoro-5-methoxybenzoic acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols
Scientific Research Applications
3-Fluoro-5-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For instance, in biological systems, it can modify proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxybenzoyl chloride
- 3-Fluoro-2-methoxybenzoyl chloride
- 3-Fluoro-5-chlorobenzoyl chloride
Comparison: 3-Fluoro-5-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the properties of the resulting derivatives. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3-fluoro-5-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCPYFUBHZFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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